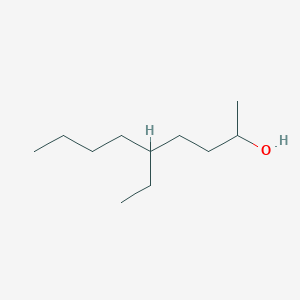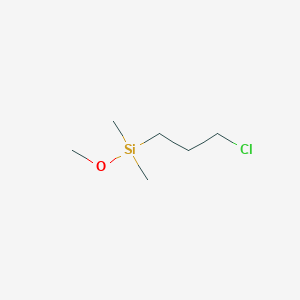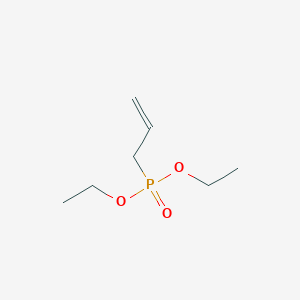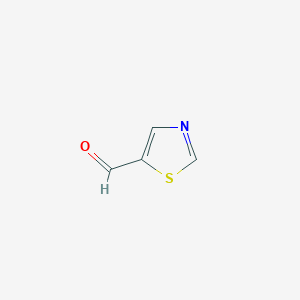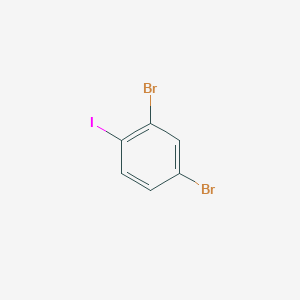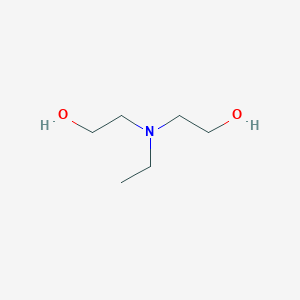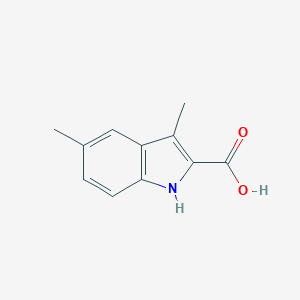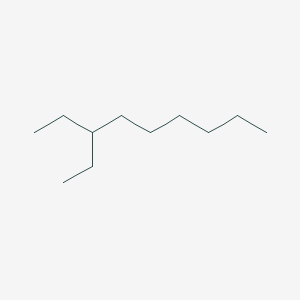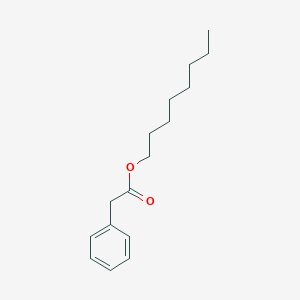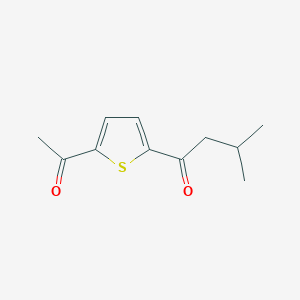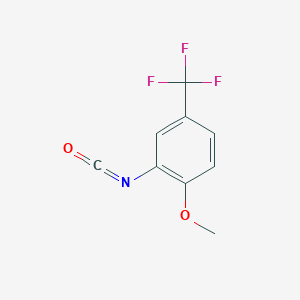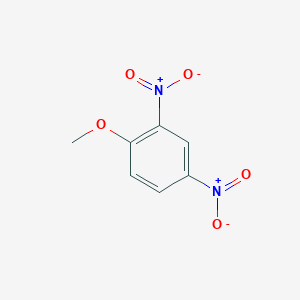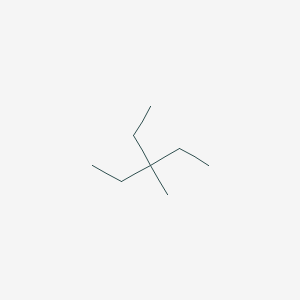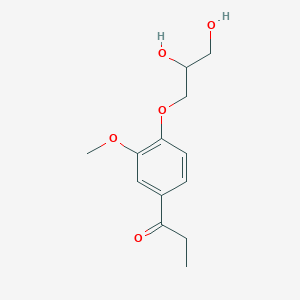
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol, also known as PPMP, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PPMP has been found to inhibit the activity of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids, which are important components of cell membranes. In
Mécanisme D'action
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol inhibits the activity of glucosylceramide synthase, an enzyme that catalyzes the synthesis of glucosylceramide from ceramide and UDP-glucose. Glucosylceramide is a precursor for the synthesis of glycosphingolipids, which are important components of cell membranes. By inhibiting the activity of glucosylceramide synthase, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol reduces the synthesis of glycosphingolipids, which can lead to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been found to have a variety of biochemical and physiological effects. In cancer cells, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol induces cell cycle arrest and apoptosis by inhibiting the synthesis of glycosphingolipids, which are important for cell proliferation and survival. In neurodegenerative disorders, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol reduces the accumulation of toxic proteins in the brain, which can lead to neuronal damage. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has also been found to have antiviral activity against HIV and other viruses by inhibiting the synthesis of glycosphingolipids, which are important for viral entry and replication.
Avantages Et Limitations Des Expériences En Laboratoire
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been extensively studied in vitro and in vivo, which makes it a valuable tool for understanding the mechanism of action of glucosylceramide synthase inhibitors. However, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the identification of biomarkers that can predict the response to 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol treatment in different diseases. Additionally, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be used as a tool to study the role of glycosphingolipids in different biological processes, such as cell signaling and membrane trafficking. Finally, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be used in combination with other drugs to enhance their therapeutic efficacy.
Méthodes De Synthèse
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol can be synthesized by reacting 3-(4-hydroxyphenoxy)-1,2-propanediol with propionyl chloride in the presence of a base such as pyridine. The reaction yields 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol as a white crystalline solid with a melting point of 143-145°C.
Applications De Recherche Scientifique
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has been shown to reduce the accumulation of toxic proteins in the brain, which can lead to neuronal damage. 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol has also been found to have antiviral activity against HIV and other viruses.
Propriétés
Numéro CAS |
1087-06-5 |
|---|---|
Nom du produit |
3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol |
Formule moléculaire |
C13H18O5 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
Clé InChI |
SUTGJZFFEVGULT-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



